Dipropan-2-yl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate
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Overview
Description
Dipropan-2-yl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate typically involves the reaction of appropriate phosphonate precursors with nitrophenyl derivatives under controlled conditions. One common method involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones to form the desired phosphonate compound . The reaction conditions often require anhydrous environments and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituent used.
Scientific Research Applications
Dipropan-2-yl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Potential use in the study of enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Dipropan-2-yl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions or enzymes, thereby inhibiting their activity. The nitrophenyl groups may also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl {(4-methoxyphenyl)[(3-nitrophenyl)amino]methyl}phosphonate: Similar structure but with a methoxy group instead of a nitro group.
Dialkyl (2-oxopropyl)phosphonates: Used in the synthesis of phosphorylated heterocycles.
Properties
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N3O7P/c1-13(2)28-30(27,29-14(3)4)19(15-7-5-9-17(11-15)21(23)24)20-16-8-6-10-18(12-16)22(25)26/h5-14,19-20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTIOBFNYUHAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=CC=C2)[N+](=O)[O-])OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N3O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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